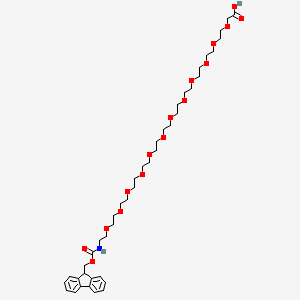![molecular formula C13H30BNO4Si B3118014 (1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate CAS No. 2304635-79-6](/img/structure/B3118014.png)
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate
概要
説明
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate is a compound that features a boronic acid group attached to a pyrrole ring, which is further substituted with a tris(propan-2-yl)silyl group. This unique structure combines the properties of boronic acids, pyrroles, and silyl groups, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, where a halogenated pyrrole reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Tris(propan-2-yl)silyl Group: The silyl group can be introduced through a hydrosilylation reaction, where a silyl hydride reacts with an alkyne or alkene in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrrole ring can be reduced to form pyrrolidines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Pyrrolidines.
Substitution: Various silyl-substituted pyrrole derivatives.
科学的研究の応用
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of boron-containing drugs and their interactions with biological systems.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of (1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate depends on its application. In BNCT, for example, the boronic acid group can capture neutrons, leading to the release of high-energy particles that can destroy cancer cells. The silyl group can enhance the compound’s stability and solubility, while the pyrrole ring can facilitate interactions with biological targets.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar boronic acid group but lacks the pyrrole and silyl groups.
Pyrrole-2-boronic Acid: Contains a boronic acid group attached to a pyrrole ring but lacks the silyl group.
Trimethylsilyl Pyrrole: Contains a silyl group attached to a pyrrole ring but lacks the boronic acid group.
Uniqueness
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate is unique due to the combination of boronic acid, pyrrole, and silyl groups in a single molecule. This unique structure imparts a combination of properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BNO2Si.2H2O/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17;;/h7-12,16-17H,1-6H3;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZWOKKAHAQBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BNO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)




![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)


![10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride](/img/structure/B3118030.png)
